Lipophilicity (XLogP3) Comparison: Cyclohexyl Derivative is Over 100‑Fold More Lipophilic than Unsubstituted 2,3‑Diaminopyridine
The calculated lipophilicity (XLogP3) of N2‑cyclohexyl‑2,3‑pyridinediamine is 2.3, which is significantly higher than that of 2,3‑diaminopyridine (XLogP3 = 0.1) and moderately higher than N2‑methyl‑2,3‑pyridinediamine (XLogP3 = 0.8) [1]. This 2.2 log unit increase relative to the unsubstituted parent translates to a >100‑fold difference in octanol‑water partition coefficient, substantially altering predicted membrane permeability and protein‑binding characteristics.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 2,3‑Diaminopyridine (XLogP3 = 0.1); N2‑Methyl‑2,3‑pyridinediamine (XLogP3 = 0.8) |
| Quantified Difference | Δ XLogP3 = +2.2 vs. 2,3‑diaminopyridine; Δ XLogP3 = +1.5 vs. N2‑methyl analogue |
| Conditions | Calculated using XLogP3 algorithm (PubChem/ChemSpider) |
Why This Matters
Lipophilicity is a primary driver of passive membrane permeability and off‑target protein binding; a >100‑fold difference in predicted logP directly impacts the compound's suitability for cell‑based assays or in vivo studies and cannot be recapitulated by smaller N‑alkyl substituents.
- [1] PubChem. Comparative XLogP3 values for N2‑Cyclohexyl‑2,3‑pyridinediamine (CID 3044722), 2,3‑Diaminopyridine (CID 135726), and N2‑Methyl‑2,3‑pyridinediamine (CID 79106). National Center for Biotechnology Information. View Source
